molecular formula C11H25N3 B1454574 [2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine CAS No. 1211458-25-1

[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine

Cat. No.: B1454574
CAS No.: 1211458-25-1
M. Wt: 199.34 g/mol
InChI Key: NXVKOVOTQZRQOR-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)ethylamine is a chemical compound with the molecular formula C11H25N3 and a molecular weight of 199.34 g/mol It is characterized by the presence of a piperazine ring substituted with an ethyl group and an ethylamine chain, which is further substituted with a propyl group

Preparation Methods

The synthesis of 2-(4-Ethylpiperazin-1-yl)ethylamine typically involves the reaction of 1-(2-chloroethyl)-4-ethylpiperazine with propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by distillation or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

2-(4-Ethylpiperazin-1-yl)ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine or propylamine groups can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)ethylamine involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Ethylpiperazin-1-yl)ethylamine can be compared with other similar compounds, such as:

    2-(4-Methylpiperazin-1-yl)ethylamine: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    2-(4-Ethylpiperazin-1-yl)ethylamine: This compound has a butyl group instead of a propyl group on the ethylamine chain.

    2-(4-Ethylpiperazin-1-yl)ethylamine: This compound has a methyl group instead of a propyl group on the ethylamine chain.

The uniqueness of 2-(4-Ethylpiperazin-1-yl)ethylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-3-5-12-6-7-14-10-8-13(4-2)9-11-14/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKOVOTQZRQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCN1CCN(CC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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